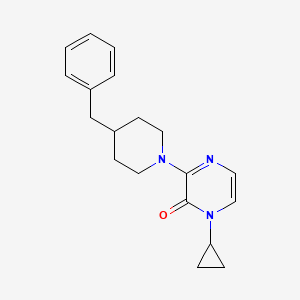![molecular formula C18H22N4 B6445587 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline CAS No. 2549020-58-6](/img/structure/B6445587.png)
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline” is a complex organic molecule. It contains several structural features, including a quinazoline ring, an azetidine ring, and an octahydrocyclopenta[c]pyrrol ring .
Molecular Structure Analysis
The molecule contains a total of 42 atoms, including 24 Hydrogen atoms, 16 Carbon atoms, and 2 Nitrogen atoms . It also contains a total of 44 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .科学的研究の応用
4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as being able to modulate the activity of certain enzymes. This compound has also been found to be effective in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
作用機序
- The primary target of this compound is protease activated receptor 1 (PAR1) . PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
- In patients with prior myocardial infarction (MI) or peripheral arterial diseases, PAR1 has been considered a promising antiplatelet target to prevent thrombotic cardiovascular events .
- Resulting Changes : By blocking PAR1 activation, the compound reduces platelet aggregation, which is essential for preventing thrombotic events .
- Downstream Effects : Inhibition of PAR1 activation leads to downstream effects such as reduced platelet activation, decreased clot formation, and ultimately prevention of thrombotic cardiovascular events .
- ADME Properties :
- Metabolism : Metabolic stability is crucial. Modifications at specific positions (e.g., insertion of heteroatoms) aim to improve stability .
- Impact on Bioavailability : Improved metabolic stability enhances bioavailability, ensuring sustained therapeutic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
実験室実験の利点と制限
The advantages of using 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline in laboratory experiments include its cost-effectiveness, its ease of synthesis, and its wide range of potential applications. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the lack of knowledge about its exact mechanism of action.
将来の方向性
The potential future directions for 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research into its potential anti-cancer, anti-inflammatory, and anti-oxidant properties is needed in order to fully understand its potential applications. Finally, further research into its potential applications in the field of neurological disorders is needed in order to fully understand its potential therapeutic use.
合成法
The synthesis of 4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline begins with the reaction of a quinazoline derivative with a 4-chloro-3-methyl-2-oxo-1-pyrrolecarboxylic acid in the presence of a base. The resulting product is then reacted with octahydrocyclopenta[c]pyrrole and a base in order to form the desired this compound compound. This synthesis method has been found to be efficient and cost-effective, providing a viable route for the synthesis of this compound.
特性
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-2-7-17-16(6-1)18(20-12-19-17)22-10-15(11-22)21-8-13-4-3-5-14(13)9-21/h1-2,6-7,12-15H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULJIOSKICYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445508.png)
![N-methyl-N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6445512.png)
![1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6445518.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445526.png)
![1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445527.png)
![4-(4-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445532.png)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6445539.png)
![6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B6445553.png)
![N-(4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B6445569.png)
![N,N-dimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6445575.png)

![2-methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B6445595.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6445600.png)
![4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6445607.png)
